molecular formula C9H10BrN3 B12087220 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B12087220
M. Wt: 240.10 g/mol
InChI Key: HCWIGEVKVQFZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 1st position of the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-isopropyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include room temperature or slight heating to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the benzotriazole ring.

    Reduction Products: Reduced forms of the benzotriazole ring.

Scientific Research Applications

Chemistry: 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized benzotriazoles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzotriazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase, making them candidates for the development of therapeutic agents.

Medicine: The compound’s potential as a pharmacophore has led to investigations into its use in drug design. It is explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atom and isopropyl group contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Targets include acetylcholinesterase and tyrosinase.

    Pathways: The compound may interfere with enzymatic pathways involved in neurotransmission and melanin synthesis.

Comparison with Similar Compounds

    1H-benzo[d][1,2,3]triazole: The parent compound without the bromine and isopropyl substituents.

    7-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the isopropyl group.

    1-Isopropyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine atom.

Uniqueness: 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the isopropyl group. These substituents enhance its chemical reactivity and biological activity, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-9-7(10)4-3-5-8(9)11-12-13/h3-6H,1-2H3

InChI Key

HCWIGEVKVQFZIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC=C2Br)N=N1

Origin of Product

United States

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